molecular formula C8H5ClN2O B13652240 2-Chloro-5-(pyridin-2-yl)oxazole

2-Chloro-5-(pyridin-2-yl)oxazole

Cat. No.: B13652240
M. Wt: 180.59 g/mol
InChI Key: MRPBDPSGLFNWJF-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with an oxazole derivative under specific conditions. For instance, a palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with 2-chloropyridine can be employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-2-yl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole or pyridine rings.

Scientific Research Applications

2-Chloro-5-(pyridin-2-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-2-yl)oxazole is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-Chloro-5-(pyridin-2-yl)oxazole is unique due to the presence of both a chlorine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-5-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H

InChI Key

MRPBDPSGLFNWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(O2)Cl

Origin of Product

United States

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